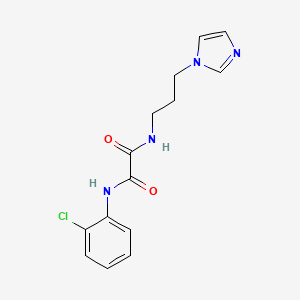
2-methyl-3-nitro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methyl-3-nitro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C22H19N3O4S and its molecular weight is 421.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Diastereoselective Synthesis and Structural Studies
Diastereoselective Synthesis Techniques : Research has developed diastereoselective synthesis methods for tetrahydroquinoline derivatives, demonstrating the ability to control the stereochemistry of complex molecules. This approach is valuable for creating substances with specific biological activities (Bunce, Herron, Johnson, & Kotturi, 2001).
Heterocyclic Chemistry : Studies on the acid cyclization of amino-substituted heterocycles have yielded novel compounds, including pyrrolo and thieno isoquinolines, demonstrating the versatility of heterocyclic chemistries in generating bioactive molecules (Zinchenko, Efimenko, Suikov, Kobrakov, & Bogza, 2009).
Cytotoxic Activities : Research into benzofuroquinoline and related compounds has explored their cytotoxic activities against cancer cell lines, illustrating the potential of these molecules in oncology (Bu, Deady, & Denny, 2000).
Chemical Reactions and Mechanism Studies
Nucleophilic Addition Reactions : Studies have detailed the synthesis of benzamides through nucleophilic addition to nitroquinolinium salts, expanding the toolkit for constructing complex nitrogen-containing heterocycles (Avakyan et al., 2019).
Iridium-catalyzed Cross-Coupling : Research has developed iridium-catalyzed oxidative cross-coupling methods, providing efficient routes to thiophene benzamide skeletons, crucial for pharmaceuticals and materials science (Tan, Ran, & You, 2018).
Advanced Materials and Methodological Innovations
Enantioselective Synthesis : Work on enantiomers of tetrahydroquinolines showcases the significance of chiral synthesis in drug discovery, offering methods to obtain compounds with specific enantiomeric configurations (Gruzdev, Levit, Kodess, & Krasnov, 2012).
Multicomponent Syntheses : Innovations in multicomponent syntheses have led to the creation of highly functionalized tetrahydroisoquinolines, demonstrating the efficiency of domino reactions in constructing complex heterocycles (Balamurugan, Jeyachandran, Perumal, & Menéndez, 2011).
Quantitative Structure-Activity Relationship (QSAR) : QSAR studies on benzothiazole derivatives have provided insights into the relationship between molecular structure and biological activity, crucial for designing more effective therapeutic agents (Al-Masoudi, Salih, & Al-Soud, 2011).
properties
IUPAC Name |
2-methyl-3-nitro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-14-17(6-2-7-18(14)25(28)29)21(26)23-16-9-10-19-15(13-16)5-3-11-24(19)22(27)20-8-4-12-30-20/h2,4,6-10,12-13H,3,5,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXOJJFMYBSLAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2810221.png)

![3-(2-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2810227.png)
![[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2810231.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2810234.png)

![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2810236.png)

![6-oxo-N-(pyridin-3-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2810239.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2810240.png)

![3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol](/img/structure/B2810242.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate](/img/structure/B2810244.png)